ethyl 4-{[(1Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
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Description
Ethyl 4-{[(1Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a useful research compound. Its molecular formula is C23H21N3O2S and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.13544809 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-{[(1Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a complex organic compound with potential applications in pharmaceuticals and agriculture due to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring, a cyano group, and an ethyl benzoate moiety, contributing to its diverse biological activities.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies indicate that the compound possesses significant antimicrobial properties against a range of pathogenic bacteria and fungi. The thiazole ring is often associated with enhanced antimicrobial efficacy.
- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.
- Reactive Oxygen Species (ROS) Generation : It has been observed that some derivatives can induce oxidative stress in targeted cells, leading to cell death.
- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 64 |
Escherichia coli | 128 |
Pseudomonas aeruginosa | 32 |
Anticancer Activity
In vitro studies on human cancer cell lines showed that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF7 | 20 |
A549 | 18 |
Properties
IUPAC Name |
ethyl 4-[[(Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-4-28-23(27)17-7-9-20(10-8-17)25-13-19(12-24)22-26-21(14-29-22)18-6-5-15(2)16(3)11-18/h5-11,13-14,25H,4H2,1-3H3/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZSEMPRZDMTDS-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.